H-DL-xiIle-DL-Leu-DL-Arg-DL-Trp-DL-Pro-DL-Trp-DL-Trp-DL-Pro-DL-Trp-DL-Arg-DL-Arg-DL-Lys-NH2
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Overview
Description
Omiganan is a synthetic cationic peptide with broad-spectrum antimicrobial properties. It is an analog of indolicidin, a peptide derived from bovine neutrophil granules. Omiganan has been extensively studied for its potential use as a topical antimicrobial agent, particularly in the prevention of catheter-associated infections and the treatment of skin conditions such as seborrheic dermatitis and atopic dermatitis .
Preparation Methods
Omiganan is synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The synthesis involves the sequential addition of amino acids to a resin-bound peptide chain, followed by deprotection and cleavage from the resin . The reaction conditions typically include the use of coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in an organic solvent like dimethylformamide (DMF). After synthesis, the peptide is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Omiganan undergoes various chemical reactions, including:
Oxidation: Omiganan can be oxidized to form disulfide bonds, which can stabilize its structure.
Reduction: Reduction reactions can break disulfide bonds, leading to a more flexible peptide structure.
Substitution: Omiganan can undergo substitution reactions where specific amino acids are replaced to enhance its antimicrobial activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT). The major products formed from these reactions are modified peptides with altered structural and functional properties .
Scientific Research Applications
Omiganan has a wide range of scientific research applications:
Chemistry: Omiganan is used as a model peptide in studies of peptide synthesis, structure-activity relationships, and peptide-membrane interactions.
Biology: Omiganan is studied for its antimicrobial activity against various bacterial and fungal pathogens. .
Medicine: Omiganan is investigated as a topical antimicrobial agent for the prevention of catheter-associated infections and the treatment of skin conditions like seborrheic dermatitis and atopic dermatitis
Mechanism of Action
Omiganan exerts its antimicrobial effects by disrupting the microbial cell membrane. The cationic nature of the peptide allows it to interact with the negatively charged components of the microbial membrane, leading to membrane destabilization and cell lysis . Omiganan also has immunomodulatory properties, influencing both pro- and anti-inflammatory pathways depending on the context . The primary molecular targets of omiganan are the microbial cell membrane and various intracellular components that are essential for microbial survival .
Comparison with Similar Compounds
Omiganan is similar to other antimicrobial peptides such as indolicidin, pexiganan, and melittin. it has unique properties that make it particularly effective against a broad range of pathogens:
Indolicidin: Omiganan is an analog of indolicidin with enhanced stability and antimicrobial activity.
Melittin: While melittin is a potent antimicrobial peptide, it is also highly hemolytic, limiting its therapeutic use.
Properties
IUPAC Name |
1-[2-[[2-[[2-[(2-amino-3-methylpentanoyl)amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-N-[1-[[1-[2-[[1-[[5-carbamimidamido-1-[[5-carbamimidamido-1-[(1,6-diamino-1-oxohexan-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C90H127N27O12/c1-5-51(4)75(92)85(127)113-68(41-50(2)3)80(122)109-67(32-18-38-102-90(98)99)79(121)114-71(44-54-48-105-62-27-12-8-23-58(54)62)86(128)116-39-19-34-74(116)84(126)112-70(43-53-47-104-61-26-11-7-22-57(53)61)82(124)115-72(45-55-49-106-63-28-13-9-24-59(55)63)87(129)117-40-20-33-73(117)83(125)111-69(42-52-46-103-60-25-10-6-21-56(52)60)81(123)110-66(31-17-37-101-89(96)97)78(120)108-65(30-16-36-100-88(94)95)77(119)107-64(76(93)118)29-14-15-35-91/h6-13,21-28,46-51,64-75,103-106H,5,14-20,29-45,91-92H2,1-4H3,(H2,93,118)(H,107,119)(H,108,120)(H,109,122)(H,110,123)(H,111,125)(H,112,126)(H,113,127)(H,114,121)(H,115,124)(H4,94,95,100)(H4,96,97,101)(H4,98,99,102) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPAMLBUDIFYGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N8CCCC8C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C90H127N27O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1779.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.